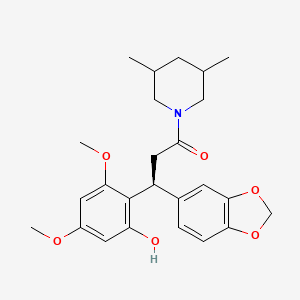

![molecular formula C17H19N7O2S B10763969 N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)

N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML165 is a small molecule drug that acts as an inhibitor of the integrin αIIbβ3 receptor. It was initially developed by the National Human Genome Research Institute. The compound has a molecular formula of C17H19N7O2S and is known for its high affinity and selectivity towards the platelet integrin αIIbβ3 receptor .

準備方法

ML165の合成には、重要な中間体の形成と最終的なカップリング反応など、いくつかのステップが含まれます反応条件には、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .

ML165の工業生産方法は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用して、大規模合成を行う可能性があります。 これには、複雑な多段階合成を処理するために、連続フローリアクターや自動化システムの使用が含まれる可能性があります .

化学反応の分析

ML165は、以下を含むさまざまなタイプの化学反応を受けます。

酸化: ML165は、特定の条件下で酸化されて酸化誘導体を形成することができます。酸化のための一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。

還元: この化合物は、通常、水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を受けることもできます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性があり、還元は脱水素化形態を生成する可能性があります .

4. 科学研究の応用

ML165は、科学研究において幅広い用途があります。

化学: インテグリン受容体の相互作用を研究し、より優れた有効性を備えた新しい阻害剤を開発するためのプローブとして使用されます。

生物学: ML165は、細胞生物学で、接着、移動、シグナル伝達などの細胞プロセスにおけるインテグリンαIIbβ3の役割を調査するために使用されます。

医学: この化合物は、血小板凝集と血栓症を含む状態における潜在的な治療用途について調査されています。

科学的研究の応用

ML165 has a wide range of applications in scientific research:

Chemistry: It is used as a probe to study the interactions of integrin receptors and to develop new inhibitors with improved efficacy.

Biology: ML165 is employed in cell biology to investigate the role of integrin αIIbβ3 in cellular processes such as adhesion, migration, and signaling.

Medicine: The compound is being explored for its potential therapeutic applications in conditions involving platelet aggregation and thrombosis.

Industry: ML165 can be used in the development of diagnostic tools and assays to detect integrin activity

作用機序

ML165は、インテグリンαIIbβ3受容体に結合することで作用し、フィブリノーゲンやその他のリガンドとの相互作用を阻害します。これにより、血小板凝集と血栓形成が防止されます。 ML165の分子標的は、αIIbβ3インテグリン受容体を含み、関与する経路は主に血小板の活性化と凝集に関連しています .

6. 類似化合物の比較

ML165は、他の類似の化合物と比較して、インテグリンαIIbβ3受容体に対する高い親和性と選択性でユニークです。類似の化合物には、以下が含まれます。

チロフィバン: 血栓症を予防するために臨床的に使用されている別のインテグリンαIIbβ3阻害剤です。

エピチフィバチド: 同じ受容体を阻害する環状ペプチドですが、構造と薬物動態プロファイルが異なります。

アブシキシマブ: インテグリンαIIbβ3受容体を標的とするモノクローナル抗体ですが、分子量が大きく、作用機序が異なります.

ML165は、モノクローナル抗体などのより大きな分子と比較して、合成が容易で、薬物動態が向上する可能性があるため、低分子であることが際立っています .

類似化合物との比較

ML165 is unique in its high affinity and selectivity for the integrin αIIbβ3 receptor compared to other similar compounds. Some similar compounds include:

Tirofiban: Another integrin αIIbβ3 inhibitor used clinically to prevent thrombosis.

Eptifibatide: A cyclic peptide that inhibits the same receptor but has a different structure and pharmacokinetic profile.

ML165 stands out due to its small molecule nature, which allows for easier synthesis and potentially better pharmacokinetics compared to larger molecules like monoclonal antibodies .

特性

分子式 |

C17H19N7O2S |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25) |

InChIキー |

ITNCYPYTFKVCFI-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)

![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)

![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)

![(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)

![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)

![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)

![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)

![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)

![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)